1-碘-3,3-二甲基丁烷

描述

Synthesis Analysis

While the synthesis of 1-Iodo-3,3-dimethylbutane is not explicitly described in the papers, the reaction of 2,3-dimethyl-buta-1,3-diene with iodine monochloride mentioned in paper could potentially be adapted for the synthesis of 1-Iodo-3,3-dimethylbutane by using appropriate reactants and conditions. The paper discusses the formation of various halogenated products from reactions with halogens, which suggests that halogenation is a viable pathway for synthesizing halogenated butanes.

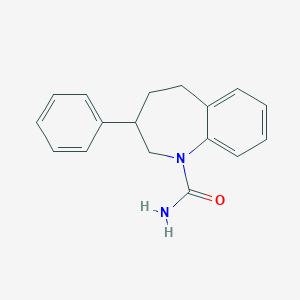

Molecular Structure Analysis

The molecular structure of 1-Iodo-3,3-dimethylbutane can be inferred to some extent from the studies of related compounds. For example, the paper on the molecular structures of 1,1-dimethylsilacyclobutane and 1,1,3,3-tetramethyl-1,3-disilacyclobutane provides data on the bond lengths and angles in similar silicon-containing four-membered rings. Although the presence of iodine in 1-Iodo-3,3-dimethylbutane would lead to differences in bond lengths and angles due to the larger atomic radius and different electronegativity of iodine compared to silicon or carbon, the general trends in molecular geometry could be somewhat comparable.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-Iodo-3,3-dimethylbutane. However, organohalogen compounds, such as those discussed in paper , typically undergo nucleophilic substitution reactions where the halogen atom is replaced by another nucleophile. Additionally, the presence of the iodine atom would make 1-Iodo-3,3-dimethylbutane susceptible to elimination reactions, potentially forming alkenes under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-3,3-dimethylbutane can be hypothesized based on the properties of related compounds. For instance, the paper on anionic polymerization of 2,3-dimethylbutadiene suggests that steric hindrance plays a significant role in the behavior of bulky molecules. This implies that 1-Iodo-3,3-dimethylbutane, with its bulky iodine atom and two methyl groups, would likely have a higher boiling point and lower reactivity in certain reactions compared to less substituted butanes. The paper on the crystal structure of a dimethyl cyclobutane derivative also indicates that intermolecular interactions, such as hydrogen bonding and van der Waals forces, are important in the stabilization of molecular structures, which would be relevant to the physical properties of 1-Iodo-3,3-dimethylbutane, such as melting and boiling points, solubility, and crystal packing.

科学研究应用

γ射线辐解烃类化合物:Castello、Grandi和Munari(1974年)的研究探讨了2,3-二甲基丁烷的γ射线辐解,这是一种结构与1-碘-3,3-二甲基丁烷相关的化合物。该研究侧重于了解辐射下烷基碘化物的形成,为了解类似分支烃在γ射线辐解下的反应性提供了见解(Castello, Grandi, & Munari, 1974)。

塑晶相中的动力学:Carignani等人(2018年)研究了二甲基丁醇在液态和塑晶相中的动力学,包括3,3-二甲基丁醇。这项研究为类似于1-碘-3,3-二甲基丁烷的化合物中的分子运动和自扩散提供了见解,这可能对材料科学应用有影响(Carignani et al., 2018)。

辐解中的自由基产量:Schuler和Wojnárovits(2003年)研究了2,3-二甲基丁烷和其他分支烃类化合物的辐解中产生的自由基分布。这项研究有助于了解类似于1-碘-3,3-二甲基丁烷在辐解条件下的化学行为(Schuler & Wojnárovits, 2003)。

玻璃态的热量学研究:Adachi、Suga和Seki(1971年)对2,3-二甲基丁烷进行了热量学研究,探讨了结晶态和玻璃-结晶态的相变。这项研究有助于了解不同状态下类似化合物(如1-碘-3,3-二甲基丁烷)的物理性质(Adachi, Suga, & Seki, 1971)。

振动和构象分析:Crowder(1993年)分析了1-溴-3,3-二甲基丁烷和1-氯-3,3-二甲基丁烷的振动和构象特性。这些发现可以为类似分子(如1-碘-3,3-二甲基丁烷)的振动行为研究提供信息(Crowder, 1993)。

安全和危害

The compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

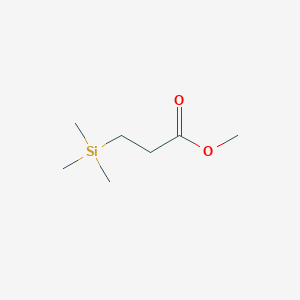

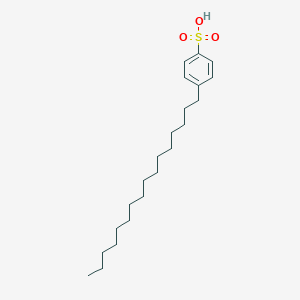

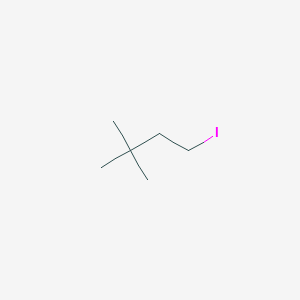

IUPAC Name |

1-iodo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKFLSQIGYRZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564440 | |

| Record name | 1-Iodo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3,3-dimethylbutane | |

CAS RN |

15672-88-5 | |

| Record name | 1-Iodo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。